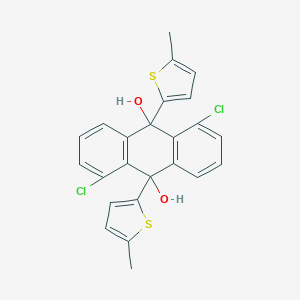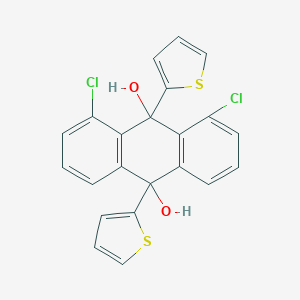![molecular formula C21H20N2O2S2 B290253 ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE](/img/structure/B290253.png)
ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a complex organic compound that features a quinoline core structure with additional functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with ethyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
科学研究应用
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function[7][7].
相似化合物的比较
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares a similar core structure but lacks the ethyl 4-aminobenzoate moiety.
Ethyl 4-aminobenzoate: Contains the benzoate group but lacks the quinoline core.
Quinoline derivatives: Various quinoline-based compounds with different substituents and functional groups.
Uniqueness
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is unique due to its combination of a quinoline core with a dithiolo ring and an ethyl 4-aminobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C21H20N2O2S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
ethyl 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C21H20N2O2S2/c1-4-25-20(24)13-9-11-14(12-10-13)22-19-17-15-7-5-6-8-16(15)23-21(2,3)18(17)26-27-19/h5-12,23H,4H2,1-3H3 |
InChI 键 |
JAWQRWBTLBJPSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)
![ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate](/img/structure/B290176.png)





![11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)


